molecular formula C11H14O B8571604 2-(2,3-Dimethylphenyl)propanal

2-(2,3-Dimethylphenyl)propanal

Cat. No. B8571604
M. Wt: 162.23 g/mol
InChI Key: GNEYVIZQCGXVEV-UHFFFAOYSA-N
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Patent
US09434694B2

Procedure details

2-(2,3-Dimethylphenyl)methyloxirane, compound of formula (XXII), prepared according to example 1 (158 mg, 0.97 mmol), was dissolved in toluene (1.57 mL) and BF3OEt2 (0.006 ml, 0.05 mmol) was added at room temperature. After 2 h at room temperature, a sample was mixed with solid NaHCO3, filtered, concentrated under reduced pressure, and the residue was analyzed by 1H NMR. The crude product consisted essentially of pure 2-(2,3-dimethylphenyl)propanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( XXII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 1
Quantity
158 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH:10]1C[O:11]1.[C:13]([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([CH3:13])[CH:10]=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)CC1OC1
Name
( XXII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
example 1
Quantity
158 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
1.57 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
BF3OEt2 (0.006 ml, 0.05 mmol) was added at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=CC=C1C)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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